5-(4-ethoxyphenyl)-1-(furan-2-carbonyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, two furan rings, and an ethoxyphenyl group. The spatial arrangement of these groups could significantly influence the compound’s properties and reactivity .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrazole and furan rings, as well as the ethoxyphenyl group. The pyrazole ring is known to participate in various chemical reactions, particularly those involving nucleophilic substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the ethoxy group and aromatic rings) would influence properties like solubility, melting point, and reactivity .
Scientific Research Applications
Antibacterial Activity
A study conducted by Aghekyan et al. (2020) explored the synthesis and antibacterial activity of novel oxadiazole derivatives, including compounds related to the chemical structure of interest. These compounds demonstrated significant antibacterial properties, indicating the potential application of such chemicals in developing new antibacterial agents (А. А. Aghekyan et al., 2020).
Antioxidant Agents
Prabakaran, Manivarman, and Bharanidharan (2021) synthesized a series of chalcone derivatives, including those structurally related to "5-(4-ethoxyphenyl)-1-(furan-2-carbonyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole." These compounds were evaluated for their in vitro antioxidant activity, showing potential as highly potent antioxidant agents (G. Prabakaran et al., 2021).
Molecular Structure Analysis
Cornago et al. (2009) investigated the annular tautomerism of NH-pyrazoles through X-ray crystallography and NMR spectroscopy. Their study provides insights into the molecular structures and stability of compounds similar to "5-(4-ethoxyphenyl)-1-(furan-2-carbonyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole," enhancing understanding of their chemical behaviors (P. Cornago et al., 2009).
Organized Molecular Assemblies
Zheng et al. (2013) studied the reactions leading to organized assemblies of protonated pyrazole-based ionic salts, revealing the potential of such structures in forming complex molecular assemblies and their applications in materials science (Chun-yang Zheng et al., 2013).
Corrosion Inhibition
Yadav et al. (2016) explored the corrosion inhibition performance of pyranopyrazole derivatives for mild steel in acidic solutions. Their research suggests the utility of pyrazole derivatives in protecting metals from corrosion, highlighting the chemical's relevance in industrial applications (M. Yadav et al., 2016).
Safety and Hazards
Future Directions
properties
IUPAC Name |
[3-(4-ethoxyphenyl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-2-24-15-9-7-14(8-10-15)17-13-16(18-5-3-11-25-18)21-22(17)20(23)19-6-4-12-26-19/h3-12,17H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRZICWCOOMITB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=CO3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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